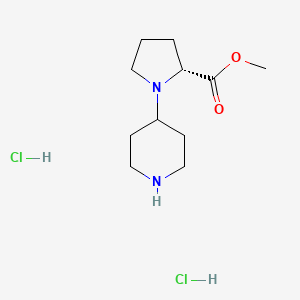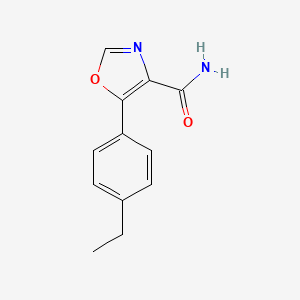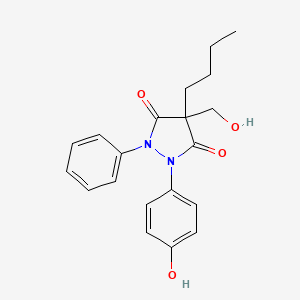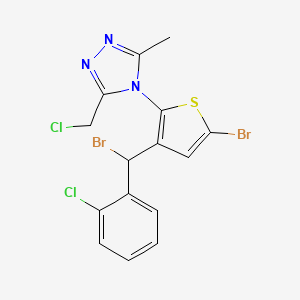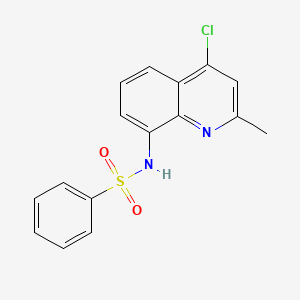
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position of the quinoline ring, and a benzenesulfonamide moiety attached to the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide typically involves the following steps:
Synthesis of 4-Chloro-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of a chloro-substituted aldehyde.
Sulfonation: The 4-Chloro-2-methylquinoline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of Benzenesulfonamide: Finally, the sulfonyl chloride intermediate is reacted with aniline to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-2-methylquinolin-8-yl)acetamide
- N-(4-Chloro-2-methylquinolin-8-yl)benzamide
- N-(4-Chloro-2-methylquinolin-8-yl)thiourea
Uniqueness
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and stability, making it a valuable scaffold for drug development. Additionally, the combination of the chloro and methyl groups on the quinoline ring contributes to its unique reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
143465-66-1 |
|---|---|
Molekularformel |
C16H13ClN2O2S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylquinolin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-10-14(17)13-8-5-9-15(16(13)18-11)19-22(20,21)12-6-3-2-4-7-12/h2-10,19H,1H3 |
InChI-Schlüssel |
GJTGMOWHZXWDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC=C(C2=N1)NS(=O)(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
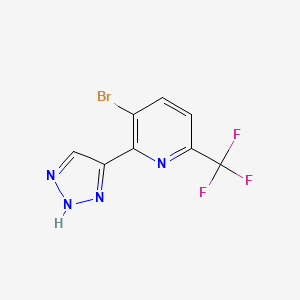

![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)
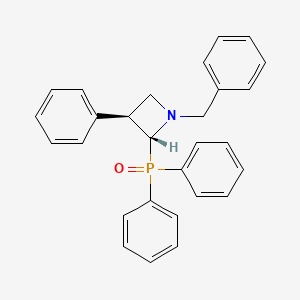
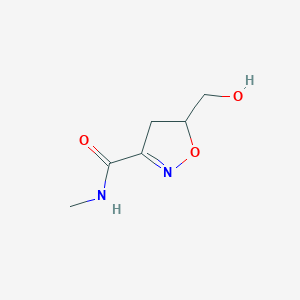
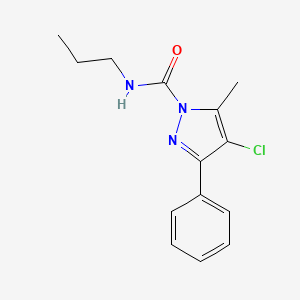
![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
